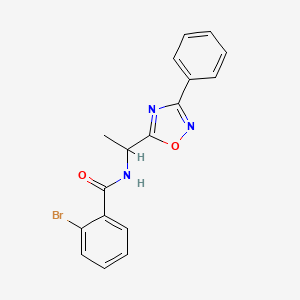![molecular formula C11H20N2O3 B7717875 ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate, commonly known as ECFB, is a chemical compound that belongs to the class of carbamate derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ECFB is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. ECFB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ECFB has been shown to exhibit potent anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory mediators. It also possesses analgesic and antipyretic activities, making it a potential candidate for the treatment of pain and fever. ECFB has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, ECFB has been found to possess antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
ECFB has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, ECFB has some limitations, including its poor solubility in water and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for the research on ECFB. One potential direction is the development of ECFB-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of ECFB and its potential targets. Moreover, further studies are needed to determine the safety and efficacy of ECFB in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, ECFB is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. Its synthesis method is simple and yields a high purity product. ECFB has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as potent antitumor and antimicrobial activities. However, further studies are needed to determine its safety and efficacy in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of ECFB involves the condensation reaction between ethyl 4-aminobenzoate and 4-chlorobenzyl isocyanate, followed by the formylation reaction with formic acid. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of ECFB is shown below:
Scientific Research Applications
ECFB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. ECFB has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, ECFB has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
N'-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)13-11(15)10(14)12-7-9-5-4-6-16-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOWPTRYWNOHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

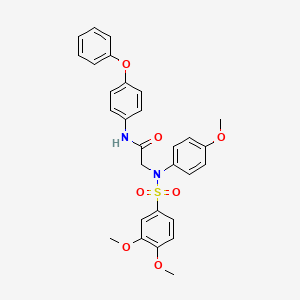

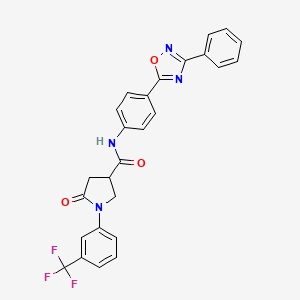
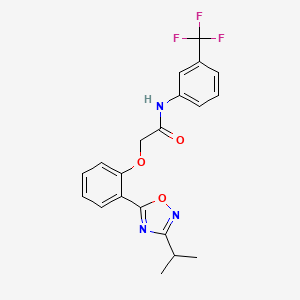

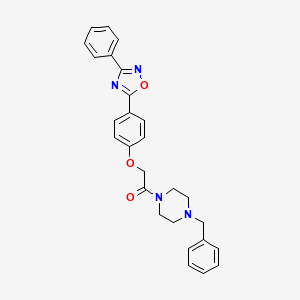
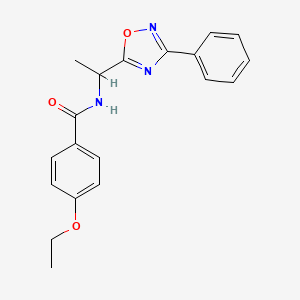
![N-(4-Bromophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B7717832.png)
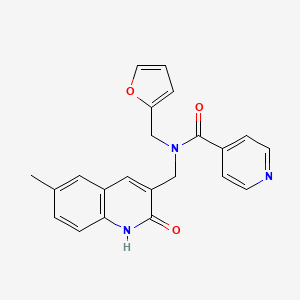

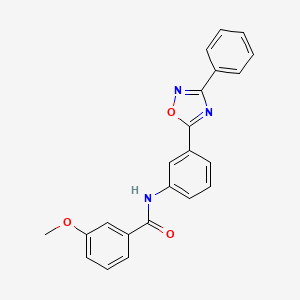

![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
